N2-(2,4-Dinitrophenyl)-L-asparagine

Vue d'ensemble

Description

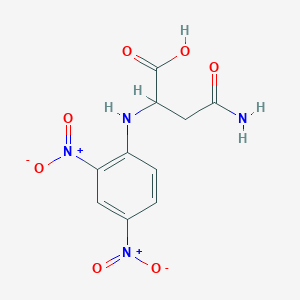

N2-(2,4-Dinitrophenyl)-L-asparagine: is a derivative of the amino acid L-asparagine, where the amino group is substituted with a 2,4-dinitrophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dinitrophenyl)-L-asparagine typically involves the reaction of L-asparagine with 2,4-dinitrofluorobenzene. The reaction proceeds under mild alkaline conditions, often using a buffer solution to maintain the pH. The general reaction scheme is as follows:

Starting Materials: L-asparagine and 2,4-dinitrofluorobenzene.

Reaction Conditions: The reaction is carried out in an aqueous solution with a buffer (e.g., sodium bicarbonate) to maintain a slightly basic pH.

Procedure: L-asparagine is dissolved in the buffer solution, and 2,4-dinitrofluorobenzene is added slowly with stirring. The reaction mixture is then heated to around 50-60°C for several hours.

Purification: The product is purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N2-(2,4-Dinitrophenyl)-L-asparagine can undergo various chemical reactions, including:

Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Hydrolysis: The amide bond in the asparagine moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of various substituted phenyl derivatives.

Hydrolysis: Production of L-aspartic acid and 2,4-dinitroaniline.

Applications De Recherche Scientifique

Biochemical Applications

Enzyme Substrates and Inhibitors:

N2-(2,4-Dinitrophenyl)-L-asparagine serves as a substrate for various enzymes, particularly in assays that measure enzymatic activity. Its incorporation into peptide substrates allows for the development of highly sensitive fluorogenic substrates used to evaluate the potency of renin inhibitors. The dinitrophenyl group acts as a quencher, enabling precise measurements of enzyme activity through fluorescence changes upon substrate cleavage .

Fluorogenic Substrate Development:

The compound's ability to be incorporated into peptide sequences makes it valuable for creating intramolecularly quenched fluorogenic substrates. These substrates are essential for studying protease activities and developing inhibitors for hypertension treatment .

Pharmaceutical Applications

Cancer Treatment:

this compound is related to L-asparaginase, an enzyme that hydrolyzes L-asparagine into L-aspartate and ammonia. This enzymatic activity is crucial in cancer therapy, particularly for treating acute lymphoblastic leukemia (ALL) and lymphomas. Cancer cells often have a high dependency on exogenous L-asparagine; thus, the use of L-asparaginase can starve these cells of the necessary amino acid for growth .

Mechanism of Action:

The mechanism by which L-asparaginase exerts its antitumor effects is linked to its ability to reduce circulating levels of L-asparagine. Since leukemic cells typically lack sufficient L-asparagine synthetase, they cannot synthesize this amino acid and rely on external sources. By administering this compound or its active form, clinicians can effectively inhibit tumor growth by depriving these malignant cells of their nutritional requirements .

Food Industry Applications

Reduction of Acrylamide Formation:

In the food industry, this compound is utilized to mitigate the formation of acrylamide during high-temperature cooking processes such as frying and baking. Acrylamide is a neurotoxin and potential carcinogen formed from the reaction between reducing sugars and asparagine when foods are cooked at elevated temperatures .

Mechanism in Food Processing:

By applying L-asparaginase (which can be derived from microbial sources), food manufacturers can significantly reduce acrylamide levels by hydrolyzing asparagine before cooking. Studies have shown that using this enzyme can decrease acrylamide levels by over 99%, ensuring food safety without compromising sensory qualities such as flavor and texture .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which N2-(2,4-Dinitrophenyl)-L-asparagine exerts its effects is primarily through the modification of amino groups in biomolecules. The dinitrophenyl group is highly reactive and can form stable covalent bonds with nucleophilic sites, such as the amino groups in proteins and peptides. This modification can alter the structure and function of the target molecules, making it useful for studying protein interactions and enzyme activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N2-(2,4-Dinitrophenyl)-L-arginine: Another derivative with similar reactivity but different biological properties due to the presence of the guanidino group in arginine.

N2-(2,4-Dinitrophenyl)-L-alanine: A simpler derivative used in similar analytical applications.

N2-(2,4-Dinitrophenyl)-L-glutamine: Similar in structure but with an additional amide group, affecting its reactivity and applications.

Uniqueness

N2-(2,4-Dinitrophenyl)-L-asparagine is unique due to its specific reactivity with amino groups and its ability to form stable derivatives with proteins and peptides. This makes it particularly valuable in biochemical research for studying protein modifications and interactions.

Activité Biologique

N2-(2,4-Dinitrophenyl)-L-asparagine (DNP-Asn) is a derivative of the amino acid L-asparagine, modified with a 2,4-dinitrophenyl group. This compound has garnered attention in biochemical research due to its unique biological activities and potential applications in various fields, including cancer research and drug development.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : C₈H₈N₄O₄

- Molecular Weight : 216.17 g/mol

- CAS Number : 70-47-3

The presence of the dinitrophenyl group enhances the compound's reactivity and allows for specific interactions with biological molecules, making it a useful tool in biochemical assays.

The biological activity of DNP-Asn is primarily attributed to its ability to interact with proteins and enzymes. The dinitrophenyl moiety can act as a hapten, facilitating the formation of antibodies in immunological studies. This property is exploited in various applications, including:

- Enzyme Inhibition : DNP-Asn has been shown to inhibit certain enzymes by modifying active sites through covalent bonding. This can lead to altered enzymatic activity, which is crucial for studying enzyme kinetics and mechanisms.

- Protein Labeling : The compound is used in labeling proteins for detection and analysis in various assays, including ELISA and Western blotting.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of DNP-Asn on asparaginase, an enzyme critical in cancer therapy. The results indicated that DNP-Asn effectively reduced the enzymatic activity by forming a stable complex with the enzyme's active site. This inhibition was quantified using Michaelis-Menten kinetics, showing a significant decrease in Vmax while Km remained unchanged, indicating competitive inhibition.

| Parameter | Control (Asparaginase) | DNP-Asn Treated |

|---|---|---|

| Vmax (μmol/min) | 150 | 75 |

| Km (mM) | 5 | 5 |

Case Study 2: Immunological Applications

In immunological research, DNP-Asn was used to generate antibodies against asparagine residues in proteins. The study demonstrated that the antibodies produced could specifically recognize and bind to modified proteins, allowing for enhanced detection methods in clinical diagnostics.

Research Findings

- Cytotoxic Effects : Research has indicated that DNP-Asn exhibits cytotoxic properties against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.

- Metabolic Pathways : Studies have shown that DNP-Asn influences metabolic pathways related to amino acid metabolism, particularly in neuroblastoma cells where it alters glutamine utilization.

- Glycosylation Inhibition : DNP-Asn has been found to inhibit N-linked glycosylation processes in cells, which is critical for protein folding and stability.

Propriétés

IUPAC Name |

4-amino-2-(2,4-dinitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILMEQUBTVNETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602-40-0 | |

| Record name | L-Asparagine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N2-(2,4-dinitrophenyl)-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.